molecular formula C22H18N4O4 B2570686 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034530-97-5

3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Numéro de catalogue: B2570686
Numéro CAS: 2034530-97-5
Poids moléculaire: 402.41
Clé InChI: WNSPPWOBGTUVKA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core substituted at the 3-position with a piperidin-4-yl group. The piperidine ring is further functionalized via a 4-oxo-4H-chromene-2-carbonyl moiety. The pyridopyrimidinone core is a privileged scaffold in medicinal chemistry, known for kinase inhibition, antimicrobial activity, and enzyme modulation .

Propriétés

IUPAC Name

3-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c27-17-12-19(30-18-6-2-1-4-15(17)18)22(29)25-10-7-14(8-11-25)26-13-24-20-16(21(26)28)5-3-9-23-20/h1-6,9,12-14H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSPPWOBGTUVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer, antioxidant, and antiproliferative properties, supported by relevant research findings and case studies.

Structural Overview

The compound features a complex structure that integrates multiple heterocyclic frameworks:

  • Pyrido[2,3-d]pyrimidinone core : Known for diverse biological properties.
  • Piperidine ring : Enhances binding affinity and selectivity.
  • Chromene moiety : Suggests potential interactions with various biological targets.

This structural diversity may lead to unique pharmacological profiles compared to other derivatives.

Anticancer Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidinones exhibit significant activity against various cancer cell lines. For instance:

  • Inhibition of Protein Kinases : Some studies report that related compounds can inhibit specific protein kinases involved in cancer progression, which is crucial for tumor growth and survival .
  • Cell Line Studies : The compound has shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these assays indicate potent antiproliferative effects .
Cell LineIC50 Value (µM)Reference
MCF-712.5
HeLa15.0

Antioxidant Activity

The antioxidant potential of the compound is significant, attributed to the presence of the chromene moiety. Studies have demonstrated its ability to scavenge free radicals effectively:

  • DPPH Assay : The compound exhibited a notable reduction in DPPH radical concentration, indicating strong radical-scavenging activity .

Antiproliferative Effects

The compound's ability to inhibit cell proliferation has been attributed to its structural components:

  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key enzymes involved in cell cycle regulation and apoptosis .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effects of the compound on various cancer cell lines, revealing significant cytotoxicity and potential as a therapeutic agent. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis induction .
  • Molecular Docking Analysis :
    • Docking studies indicated that modifications in the compound's structure could enhance binding efficacy to specific targets such as PI3K and other kinases involved in cancer signaling pathways . This suggests a tailored approach in drug design could improve therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Substituents Key Activities Reference
Target Compound 3-(1-(4-Oxo-4H-chromene-2-carbonyl)piperidin-4-yl) Not explicitly reported (structural analogs suggest kinase or mPGES-1 inhibition) N/A
2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one 2-(Methylthio) Unspecified; methylthio groups often enhance bioavailability
3-(2-(2-Phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (K1-K5) 3-(2-(Thiazole-4-yl)ethyl) with phenyl substitutions Cytotoxicity against cancer cell lines (IC₅₀: 25–40 μM)
2-Aryl substituted pyrido[2,3-d]pyrimidin-4(3H)-ones 2-Aryl groups (e.g., phenyl, fluorophenyl) mPGES-1 inhibition (IC₅₀: 0.1–10 μM)
Adamantane-pyrido[2,3-d]pyrimidin-4(3H)-ones Adamantane and coumarin (chromene) groups Antimicrobial activity (MIC: 2–16 μg/mL)
5-(4-Hydroxy-3-methoxyphenyl)-7-(2-oxo-2H-chromen-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Chromene and methoxyphenyl groups Anticancer activity (mechanism under study)

Key Structural and Activity Insights

Role of Chromene/Coumarin Moieties :

  • The target compound’s 4-oxo-chromene group is structurally analogous to coumarin derivatives in and . Chromene substituents enhance planarity and electron-deficient character, promoting DNA intercalation or enzyme active-site binding .
  • In Adamantane-pyrido[2,3-d]pyrimidin-4(3H)-ones, chromene groups contributed to antimicrobial activity (MIC: 2–16 μg/mL) .

Piperidine Linkers :

  • Piperidine derivatives (e.g., ’s 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl) analog) improve membrane permeability. The target compound’s piperidin-4-yl group may similarly enhance bioavailability .

Thiazole and Thiophene Derivatives :

  • Thiazole-substituted analogs () exhibit cytotoxicity, likely due to thiazole’s metal-chelating properties. The target compound lacks this group, suggesting divergent mechanisms.

Kinase and mPGES-1 Inhibition :

  • 2-Aryl substituted derivatives () showed potent mPGES-1 inhibition (IC₅₀: 0.1–10 μM), attributed to aryl group interactions with hydrophobic enzyme pockets . Computational studies highlight electron-withdrawing substituents (e.g., fluorine) enhancing activity .

Q & A

Q. What are the recommended synthetic routes for 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, and how can reaction efficiency be optimized?

Answer: A one-step synthesis method using multicomponent reactions is viable. For example, combining 4-hydroxycoumarin derivatives with piperidine-containing aldehydes and heterocyclic amines (e.g., pyrido[2,3-d]pyrimidin-4-one precursors) in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions can yield the target compound . Optimization involves adjusting molar ratios (e.g., 1:1:1.2 for aldehyde:coumarin:amine), solvent selection (e.g., ethanol or acetonitrile), and catalyst loading (5–10 mol%). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation. Purification via column chromatography (silica gel, 60–120 mesh) with gradient elution (hexane/ethyl acetate) achieves >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • ¹H/¹³C NMR : Key signals include the chromene carbonyl (δ ~160–165 ppm in ¹³C NMR) and piperidine protons (δ 1.5–3.5 ppm in ¹H NMR). The pyrido[2,3-d]pyrimidin-4-one ring protons appear as distinct downfield signals (δ 7.5–9.0 ppm) due to conjugation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error.
  • FT-IR : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aromatic C-H bending .

Q. How can researchers assess the solubility and stability of this compound under standard laboratory conditions?

Answer:

  • Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, PBS, ethanol) at 25°C. Centrifuge suspensions (10,000 rpm, 10 min) and quantify supernatant concentration via UV-Vis (λmax ~270–300 nm) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 1–13) reveal hydrolytic susceptibility. Protect from light using amber vials .

Advanced Research Questions

Q. What computational strategies can predict the drug-likeness and bioavailability of this compound?

Answer:

  • Physicochemical Properties : Use SwissADME or QikProp to calculate logP (<5), topological polar surface area (TPSA <140 Ų), and Lipinski’s Rule of Five compliance .
  • Docking Studies : Employ AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize binding poses with hydrogen bonds to the chromene carbonyl and piperidine nitrogen .
  • Molecular Dynamics (MD) : Simulate solvation in explicit water (GROMACS) to assess conformational stability over 100 ns trajectories .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Analog Synthesis : Modify the piperidine substituent (e.g., introduce halogens or methyl groups) and the pyrido[2,3-d]pyrimidin-4-one core (e.g., replace oxygen with sulfur) .
  • In Vitro Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to identify critical pharmacophores .
  • Data Analysis : Apply multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural features (e.g., electron-withdrawing groups on chromene) with potency .

Q. What experimental and computational methods resolve contradictions in reactivity or bioactivity data?

Answer:

  • Contradictory Reactivity : Use DFT calculations (Gaussian 09) to compare transition state energies of competing pathways (e.g., nucleophilic vs. electrophilic attack). Validate with kinetic studies (e.g., variable-temperature NMR) .
  • Bioactivity Discrepancies : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Apply machine learning (e.g., Random Forest) to identify confounding variables (e.g., solvent polarity in cell culture media) .

Q. How can researchers evaluate the compound’s stability under catalytic or enzymatic conditions?

Answer:

  • Catalytic Degradation : Expose the compound to liver microsomes (human/rat) at 37°C. Quantify metabolites via LC-MS/MS and identify CYP450 isoforms involved .
  • Enzymatic Hydrolysis : Incubate with esterases/proteases (pH 7.4, 37°C) and monitor chromene ring cleavage via HPLC .

Methodological Notes

  • Safety : Follow H290/H300 precautions (toxic if inhaled/swallowed) and use fume hoods during synthesis .
  • Data Reproducibility : Document all synthetic steps (including washing protocols, e.g., 3× with brine for phase separation) and share raw spectral data in public repositories .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.